N-(4-tert-butylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(4-tert-butylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a complex organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a thiazepane ring system. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through cyclization reactions. The starting materials often include substituted anilines and thiol-containing compounds. The reaction conditions usually involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production. The reaction conditions are carefully controlled to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-tert-butylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-4-phenylthiazolidine-2-carboxamide
- N-(4-tert-butylphenyl)-2-phenylthiazole-4-carboxamide
- N-(4-tert-butylphenyl)-1,3-thiazepane-4-carboxamide
Uniqueness
N-(4-tert-butylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is unique due to its specific thiazepane ring structure and the presence of both tert-butyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-22(2,3)18-9-11-19(12-10-18)23-21(25)24-14-13-20(26-16-15-24)17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDRRRYMLSJBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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